ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Overview
Description
The compound “ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a fluorobenzyl group, a triazolopyrimidine ring, and a benzoate ester .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H-NMR spectroscopy. The 1H-NMR spectra of similar compounds show signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. For instance, when a similar compound was reacted with another compound in chloroform under reflux, it afforded one isolable product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a similar compound was reported as a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Heterocyclic Synthesis and Insecticidal Applications
A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, with compounds tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the utility of synthesized compounds in addressing agricultural pests, contributing to the development of new insecticidal solutions (Fadda et al., 2017).
Spectral and Molecular Docking Analysis for Cancer Treatment
Sert et al. (2020) conducted spectral, DFT/B3LYP, and molecular docking analyses on a similar compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate. The research indicated the compound's potential as a good inhibitor for cancer treatment, suggesting its application in the development of novel anticancer drugs (Sert et al., 2020).
Anomalous Cyclization for Derivative Synthesis
Erkin and Krutikov (2007) discussed the anomalous cyclization of related compounds, providing insights into the mechanisms of transformation and derivative synthesis. This work contributes to the understanding of cyclization processes in organic chemistry, aiding in the design of new synthetic pathways (Erkin & Krutikov, 2007).
Pyrimidin-2-Thione Derivatives for Fused Thiazolo[3,2-a]pyrimidines Synthesis
Mahmoud and El-Shahawi (2008) explored the utility of a pyrimidin-2-thione derivative in the synthesis of new fused thiazolo[3,2-a]pyrimidines. Their research opens avenues for the synthesis of compounds with potential medicinal applications, enriching the repertoire of heterocyclic chemistry (Mahmoud & El-Shahawi, 2008).
Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that “ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” might interact with various cellular targets.
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it affects. Given the wide range of activities associated with indole derivatives, it’s likely that multiple pathways are involved .
Pharmacokinetics
Indole derivatives are generally well-absorbed and can cross biological membranes due to their lipophilic nature .
Result of action
Given the wide range of biological activities associated with indole derivatives, it’s likely that it has multiple effects at the cellular level .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Future Directions
The future research directions for this compound could involve further exploration of its biological activity. For instance, similar compounds have shown promising antiproliferative activity against several cancer cell lines . Therefore, this compound could potentially be investigated for its anticancer properties.
Properties
IUPAC Name |
ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S/c1-2-32-22(31)16-5-3-4-6-17(16)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMNNUGTTWLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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